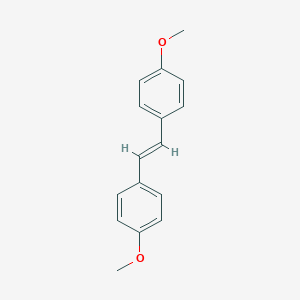







|
REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])C.[Na+].CO[C:8]1[CH:13]=[CH:12][C:11]([CH:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)CBr)=[CH:10][CH:9]=1.[C:25](O)(=O)C>>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:14]=[CH:11][C:10]2[CH:9]=[CH:8][C:13]([O:3][CH3:1])=[CH:12][CH:25]=2)=[CH:22][CH:21]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(CBr)C1=CC=C(C=C1)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring, to 190° C. over a 30-minute period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The bomb was flushed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The contents were heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool over a 2-hour period
|
|
Type
|
CUSTOM
|
|
Details
|
The solid which crystallized
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed successively with 50 milliliters of acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
The crystalline material was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C=CC1=CC=C(C=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.3 g | |
| YIELD: PERCENTYIELD | 69.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])C.[Na+].CO[C:8]1[CH:13]=[CH:12][C:11]([CH:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)CBr)=[CH:10][CH:9]=1.[C:25](O)(=O)C>>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:14]=[CH:11][C:10]2[CH:9]=[CH:8][C:13]([O:3][CH3:1])=[CH:12][CH:25]=2)=[CH:22][CH:21]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
66 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(CBr)C1=CC=C(C=C1)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring, to 190° C. over a 30-minute period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The bomb was flushed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The contents were heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool over a 2-hour period
|
|
Type
|
CUSTOM
|
|
Details
|
The solid which crystallized
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed successively with 50 milliliters of acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
The crystalline material was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C=CC1=CC=C(C=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.3 g | |
| YIELD: PERCENTYIELD | 69.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |